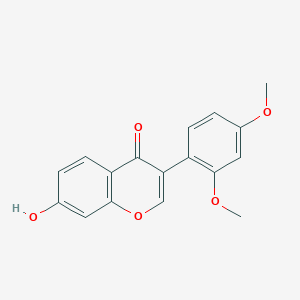

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Vue d'ensemble

Description

2’-Methoxyformonetin is a natural compound belonging to the family of flavonoids. It is found in various plants, including red clover, alfalfa, and soybeans. This compound has gained significant attention due to its potential therapeutic and environmental applications. The molecular formula of 2’-Methoxyformonetin is C17H14O5, and it has a molecular weight of 298.29 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxyformonetin typically involves the methylation of formononetin. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of 2’-Methoxyformonetin may involve the extraction from natural sources such as red clover or alfalfa. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Methoxyformonetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Substituted flavonoids.

Applications De Recherche Scientifique

Antioxidant Activity

The compound exhibits significant antioxidant properties. It scavenges free radicals and reactive oxygen species, which helps protect cells from oxidative stress-related diseases. Studies indicate that it can inhibit the generation of superoxide anions in human neutrophils.

Anti-inflammatory Effects

Research shows that this compound can suppress the release of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathways in RAW264.7 cells. This suggests its potential therapeutic role in treating inflammatory diseases.

Anticancer Activity

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one has demonstrated promising anticancer effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and pancreatic (MIA PaCa-2) cancers. Mechanistically, it induces apoptosis and inhibits cell proliferation through interference with cell cycle progression .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Inhibition of superoxide anion generation | |

| Anti-inflammatory | Suppression of IL-6 and TNF-α release | |

| Anticancer | Significant cytotoxicity against cancer cells |

Structure-Activity Relationship (SAR)

The structure of this compound contributes to its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,4-Dimethoxyphenyl)-7-hydroxychromen-4-one | Methoxy and hydroxyl groups present | Distinct antitumor activity |

| 3-(3,4-Dichlorophenyl)-7-hydroxychromen-4-one | Chlorine substituent | Enhanced anti-inflammatory effects |

| 6-Hydroxyflavone | Lacks methoxy groups | Strong antioxidant properties |

Case Studies and Research Findings

- Cell Viability Studies : A study using the Vi-Cell XR viability analyzer showed that treated cells maintained over 95% viability while experiencing significant reductions in cell numbers due to the active compounds.

- In Vivo Studies : Investigations demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in serum samples from animal models, supporting its potential therapeutic use in inflammatory conditions.

- Mechanistic Insights : Research revealed that this compound inhibits phosphatidylinositol 3-kinase activation, critical for neutrophil activation and inflammatory responses.

Mécanisme D'action

The mechanism of action of 2’-Methoxyformonetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

2’-Methoxyformonetin is unique among flavonoids due to its specific methoxy substitution pattern. Similar compounds include:

Formononetin: Lacks the methoxy group at the 2’ position.

Biochanin A: Has a methoxy group at the 4’ position instead of the 2’ position.

Genistein: Lacks methoxy groups but has similar structural features.

These compounds share some biological activities but differ in their potency and specific applications, highlighting the uniqueness of 2’-Methoxyformonetin .

Activité Biologique

3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, a flavonoid compound, belongs to the class of chromenones. This compound is recognized for its potential therapeutic applications due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its biological efficacy, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises a chromenone backbone with specific substitutions that enhance its biological activity:

- Chromone Core : A bicyclic structure that is characteristic of flavonoids.

- Methoxy Groups : Present at the 2 and 4 positions on the phenyl ring, these groups influence the compound's reactivity and interaction with biological targets.

- Hydroxyl Group : Located at the 7-position, this functional group is crucial for its antioxidant and antibacterial activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The hydroxyl group scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase. This inhibition suggests a potential role in reducing inflammation-related conditions .

Anticancer Properties

Studies have demonstrated that this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. It also interferes with cell cycle progression, which inhibits tumor growth .

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against various bacterial strains. The presence of hydroxyl groups has been linked to enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. Comparative studies show that this compound can be as effective as standard antibiotics in certain concentrations .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that:

- Hydroxylation at C7 is crucial for antibacterial activity.

- Methoxy groups at specific positions can either enhance or diminish biological activities depending on their placement on the phenyl ring .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various flavonoids, this compound was found to significantly reduce lipid peroxidation in vitro. The IC50 value was determined to be lower than that of several known antioxidants like quercetin and catechin.

Case Study 2: Antibacterial Activity

A comparative analysis of the antibacterial properties of this compound against standard antibiotics showed promising results. In tests against E. coli and S. aureus, the minimum inhibitory concentration (MIC) was found to be comparable to that of cephalexin, indicating potential for development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(2,4-Dimethoxyphenyl)-7-hydroxychromen-4-one | Hydroxyl group at C7 | Exhibits strong antioxidant and anticancer activity |

| 3-(3,4-Dichlorophenyl)-7-hydroxychromen-4-one | Chlorine substituent instead of methoxy groups | Enhanced anti-inflammatory effects |

| 6-Hydroxyflavone | Lacks methoxy groups but retains hydroxyl | Known for strong antioxidant properties |

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRCYGATNWFTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.